4-(Aminomethyl)-1H-indazole-3-carboxylic acid is a compound that belongs to the indazole family, characterized by its unique structure and potential applications in medicinal chemistry. This compound features an amino group and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions and biological applications. Its significance lies in its role as a building block for the synthesis of more complex pharmaceutical agents.
This compound can be synthesized from indazole derivatives, particularly through methods involving carboxylation and amination. Indazoles are classified as heterocyclic compounds containing nitrogen atoms in their ring structure, which contributes to their diverse biological activities. The specific classification of 4-(Aminomethyl)-1H-indazole-3-carboxylic acid places it within the category of amino acids and derivatives, which are crucial in biochemistry and drug development.
The synthesis of 4-(Aminomethyl)-1H-indazole-3-carboxylic acid can be achieved through several methodologies. One notable approach involves the reaction of indazole-3-carboxylic acid with formaldehyde and ammonia or an amine under controlled conditions. This reaction typically requires specific temperatures and solvents to optimize yield and purity.
The molecular formula of 4-(Aminomethyl)-1H-indazole-3-carboxylic acid is . The compound features an indazole ring system with an aminomethyl side chain at position 4 and a carboxylic acid group at position 3.
CC(C(=O)O)c1n[nH]c2ccccc12
.4-(Aminomethyl)-1H-indazole-3-carboxylic acid can participate in various chemical reactions, including:
In these reactions, controlling temperature, pH, and reaction time is crucial for optimizing yields and minimizing by-products.
The mechanism of action for 4-(Aminomethyl)-1H-indazole-3-carboxylic acid primarily involves its interaction with biological targets such as enzymes or receptors. The aminomethyl group allows for hydrogen bonding with active sites on proteins, potentially influencing enzymatic activity or receptor binding.
Research indicates that derivatives of indazole compounds often exhibit anti-inflammatory, analgesic, or neuroprotective effects, suggesting that this compound may have similar therapeutic potentials.
4-(Aminomethyl)-1H-indazole-3-carboxylic acid has potential applications in:
Indazole derivatives represent a privileged scaffold in medicinal chemistry due to their versatile pharmacological profiles and structural adaptability. The indazole nucleus consists of a fused benzene-pyrazole ring system that exhibits tautomerism between 1H and 2H forms, with the 1H-tautomer being thermodynamically predominant (>95% abundance) . This bifunctional heterocycle serves as a rigid planar framework that enables diverse interactions with biological targets through:
The structural significance is evidenced by over 43 FDA-approved drugs and clinical candidates containing this scaffold, including:
Table 1: Clinically Significant Indazole-Based Therapeutics
Drug Name | Therapeutic Area | Key Structural Features | Molecular Target |
---|---|---|---|
Pazopanib (Votrient®) | Oncology (RCC, STS) | 4-Methyl-3-aminomethylindazole | VEGFR/PDGFR/c-Kit inhibitor |
Granisetron (Kytril®) | Supportive care (antiemetic) | Carboxamide at C3 position | 5-HT3 receptor antagonist |
Niraparib (Zejula®) | Oncology (ovarian cancer) | Piperidine-linked 1H-indazole | PARP inhibitor |
Entrectinib (Rozlytrek®) | Oncology (NTRK fusion+) | 1H-Indazole-3-carboxamide core | TRK/ROS1/ALK inhibitor |
The 3-carboxylic acid derivatives like our target compound provide distinct molecular geometry that enables salt bridge formation with target proteins and serves as a synthetic handle for further derivatization [8] .
The medicinal exploitation of indazoles has progressed through three distinct eras:
First Generation (1960s-1990s): Early non-steroidal anti-inflammatory drugs (NSAIDs) like Bendazac (indazole-3-acetic acid derivative) established the scaffold's ability to modulate inflammatory pathways . The discovery of Granisetron in the 1990s demonstrated indazoles' CNS permeability and receptor selectivity.
Kinase Inhibitor Era (2000s): The 2009 FDA approval of Pazopanib marked a paradigm shift, utilizing the 4-aminomethylindazole motif as a hydrogen bond donor-acceptor system that occupies kinase back pockets. This inspired derivatives like 4-(aminomethyl)-1H-indazole-3-carboxylic acid as versatile intermediates for kinase inhibitor development [4] .
Precision Oncology Wave (2010s-present): Indazole-containing covalent inhibitors like Entrectinib leverage the C3 position for targeted covalent binding, while PARP inhibitors like Niraparib exploit the indazole's DNA-binding affinity. The scaffold's evolution demonstrates increasing molecular sophistication from simple anti-inflammatories to targeted cancer therapies .
This compound represents a strategically functionalized indazole with two critical pharmacophoric elements:
C3-Carboxylic Acid: Serves as a hydrogen bond acceptor and metal-chelating group, mimicking ATP's phosphate interactions in kinase binding sites. In PAK1 inhibitors, this moiety forms salt bridges with Lys299 and Asp393 residues [8].
C4-Aminomethyl Group: Provides a cationic center for electrostatic interactions at physiological pH and a versatile handle for amide coupling or reductive alkylation. The ethylene spacer balances conformational flexibility and structural constraint.
Table 2: Comparative Bioactivity of Indazole Substitutions
C3 Substituent | C4 Substituent | Target Engagement | IC50 (nM) | Biological Effect |
---|---|---|---|---|
Carboxamide | H | PAK1 | 9.8 | Anti-metastatic [8] |
Carboxylic acid | Aminomethyl | Kinase undefined | Pending | Synthetic intermediate [5] |
Methyl ester | Amino | Undefined | N/A | Chemical probe [10] |
Molecular modeling indicates the 4-aminomethyl orientation enables simultaneous engagement of both hydrophobic pockets and polar regions in enzyme binding sites, while the carboxylic acid at C3 provides water solubility (>10 mg/mL predicted) uncommon in aromatic systems [5] [8].
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: